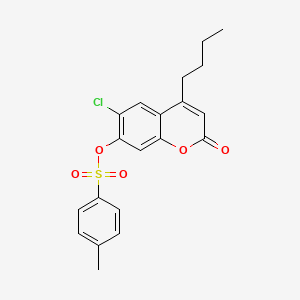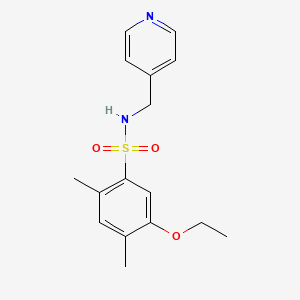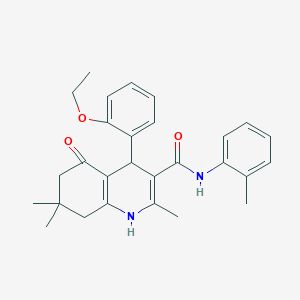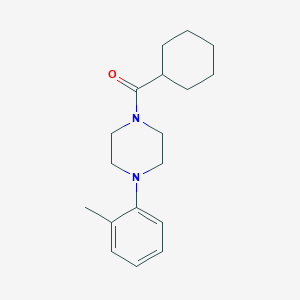
4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
作用機序
4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde works by binding to the regulatory domain of PKC, thereby inhibiting its activity. This inhibition of PKC has been shown to result in various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression.
Biochemical and Physiological Effects
4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde in lab experiments is its selectivity for PKC. This selectivity allows researchers to specifically target PKC, without affecting other cellular processes. Additionally, 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde in scientific research. One potential direction is the development of more selective inhibitors of PKC, which could have even greater potential applications in cancer research and other diseases. Additionally, 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde could be used in combination with other compounds to enhance its efficacy and reduce its potential toxicity. Finally, further research is needed to fully understand the mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde and its potential applications in various diseases.
Conclusion
In conclusion, 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde is a promising compound that has been extensively studied for its potential applications in scientific research. Its selectivity for PKC, ease of synthesis, and various biochemical and physiological effects make it a promising option for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications in various diseases.
合成法
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with piperazine and formaldehyde. This reaction results in the formation of 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde as a white solid. 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde can also be synthesized using alternative methods, such as the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with piperazine and paraformaldehyde.
科学的研究の応用
4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde is its use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinecarbaldehyde has been shown to have potential applications in cancer research, as well as in the treatment of other diseases such as diabetes and Alzheimer's disease.
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-11-15-5-7-16(8-6-15)14-9-12-3-1-2-4-13(12)10-14/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWRBOFZXIMNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)




![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)
